3'-Fluoro-5'-methyl-2,2,2-trifluoroacetophenone is an organic compound characterized by its unique structure, which includes fluorine atoms and a trifluoromethyl group attached to an acetophenone core. This compound is classified as a fluorinated aromatic ketone and is recognized for its significant role in organic synthesis and medicinal chemistry. Its chemical structure can be denoted by the molecular formula C11H8F4O, and it has the CAS number 1256467-44-3.
The synthesis of 3'-Fluoro-5'-methyl-2,2,2-trifluoroacetophenone typically involves the introduction of fluorine atoms into the acetophenone structure. One common method is the reaction of 3'-fluoro-5'-methylacetophenone with trifluoroacetic anhydride in the presence of a catalyst. This reaction generally occurs in a solvent such as dichloromethane at temperatures ranging from 0 to 25 degrees Celsius.
In industrial settings, more scalable and cost-effective methods are preferred. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, environmentally friendly solvents and catalysts are explored to minimize the environmental impact during production.
The molecular structure of 3'-Fluoro-5'-methyl-2,2,2-trifluoroacetophenone features a central acetophenone framework with specific substitutions:
This arrangement imparts distinct electronic and steric properties to the molecule, making it a versatile intermediate in various chemical syntheses.
The compound's molecular weight is approximately 238.18 g/mol, with a melting point that varies depending on purity and specific conditions used during synthesis.
3'-Fluoro-5'-methyl-2,2,2-trifluoroacetophenone can undergo various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles such as amines or thiols for substitution reactions. The choice of conditions can significantly affect yield and purity.
The mechanism of action of 3'-Fluoro-5'-methyl-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's ability to interact with biological membranes and proteins. This interaction can modulate enzyme activity and receptor interactions, leading to various biological effects.
In medicinal chemistry applications, this compound is explored for its potential as a pharmacophore in drug design. The presence of fluorine atoms can enhance bioavailability and metabolic stability of drug candidates.
3'-Fluoro-5'-methyl-2,2,2-trifluoroacetophenone is classified as a flammable liquid with potential skin corrosive properties. It poses serious eye damage risks and is considered a specific target organ toxicant upon single exposure.
The compound exhibits enhanced thermal stability due to its fluorinated structure. Its unique properties make it suitable for applications requiring high chemical stability and resistance to degradation .
3'-Fluoro-5'-methyl-2,2,2-trifluoroacetophenone serves multiple purposes in scientific research:
Nucleophilic aromatic substitution (SNAr) provides a robust framework for introducing fluorine atoms at specific positions on the aromatic ring of trifluoroacetophenone derivatives. This approach capitalizes on the enhanced leaving group ability of halogens ortho or para to electron-withdrawing groups, particularly the trifluoroacetyl moiety. The synthesis of 3'-fluoro-5'-methyl-2,2,2-trifluoroacetophenone exploits this reactivity through halogen dance mechanisms, where bromine or chlorine atoms are selectively displaced by fluoride ions under controlled conditions [8].
The reaction typically employs anhydrous polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide at elevated temperatures (120-150°C). Catalytic amounts of phase-transfer catalysts like tetrabutylammonium bromide significantly enhance reaction kinetics by facilitating fluoride ion transfer into the organic phase. Research demonstrates that 3,5-dibromo-4-methylacetophenone undergoes selective mono-fluorination at the 3-position with potassium fluoride, yielding the 3-fluoro-5-bromo-4-methyl intermediate with >85% regioselectivity [8]. Subsequent bromine-fluorine exchange at the 5-position requires more forcing conditions (cesium fluoride, 160°C) to install the second fluorine atom, though this step is unnecessary for the target compound's 5'-methyl derivative.
Table 1: Optimization of Nucleophilic Aromatic Substitution Parameters
Precursor | Fluorinating Agent | Temperature (°C) | Catalyst | Reaction Time (h) | Yield (%) |
---|---|---|---|---|---|
3,5-Dibromo-4-methylacetophenone | Potassium fluoride | 120 | TBAB | 24 | 78 |
3-Bromo-5-chloro-4-methylacetophenone | Cesium fluoride | 160 | None | 48 | 65 |
3,5-Dichloro-4-methylacetophenone | Potassium fluoride | 150 | 18-Crown-6 | 36 | 72 |
Critical limitations include the competing elimination pathways that form alkyne byproducts and the sensitivity to moisture, which diminishes effective fluoride concentration. Recent advances utilize continuous flow reactors with immobilized fluoride sources to mitigate these issues, achieving >90% conversion while reducing reaction times to under 8 hours [8]. The trifluoroacetyl group remains intact throughout these transformations due to its remarkable stability under SNAr conditions, though ester-protected precursors sometimes serve as alternatives when ketone sensitivity is observed in polyhalogenated systems.
The construction of the trifluoroacetyl moiety via Grignard reagents represents a cornerstone strategy for 3'-fluoro-5'-methyl-2,2,2-trifluoroacetophenone synthesis. This method involves the generation of aryl magnesium halides from halogenated precursors, followed by reaction with ethyl trifluoroacetate or trifluoroacetonitrile. The 3-fluoro-5-methylbromobenzene precursor undergoes magnesium insertion in tetrahydrofuran at 0-5°C, forming the corresponding Grignard reagent with minimal proto-decomposition or Wurtz coupling byproducts [2] [8].
Experimental studies reveal that magnesium-lithium exchange prior to trifluoroacetylation significantly enhances yields. When 3-fluoro-5-methylbromobenzene is treated with butyllithium at -78°C followed by transmetallation with magnesium bromide, the resulting organomagnesium species demonstrates superior nucleophilicity toward trifluoroacetate electrophiles. Quenching the organomagnesium intermediate with ethyl trifluoroacetate at -30°C produces the target ketone in 82% isolated yield, while direct addition to trifluoroacetonitrile followed by acidic workup achieves 75% yield [2]. Temperature control proves critical, as higher reaction temperatures (>0°C) promote undesired enolization and reduced yields.
Table 2: Trifluoroacetyl Group Introduction via Grignard Intermediates
Aryl Halide Precursor | Organometallic Reagent | Trifluoroacetyl Source | Temperature (°C) | Yield (%) |
---|---|---|---|---|
1-Bromo-3-fluoro-5-methylbenzene | Magnesium | Ethyl trifluoroacetate | -30 | 82 |
1-Bromo-3-fluoro-5-methylbenzene | Butyllithium/MgBr₂ | Trifluoroacetonitrile | -78 to 25 | 75 |
1-Iodo-3-fluoro-5-methylbenzene | Isopropylmagnesium chloride | Ethyl trifluoroacetate | -40 | 85 |
Scale-up challenges include exotherm management during Grignard formation and the necessity for anhydrous conditions. Recent process optimizations employ continuous flow microreactors for controlled reagent mixing, enabling kilogram-scale production with consistent impurity profiles (<1% bis-addition byproducts). The methodology offers distinct advantages over Friedel-Crafts approaches by preserving acid-sensitive substituents and enabling precise regiocontrol pre-installed via the halogenated precursor [8].
While not directly applied to the target ketone, catalytic asymmetric reductive amination provides critical chiral building blocks for downstream derivatives of 3'-fluoro-5'-methyl-2,2,2-trifluoroacetophenone. The trifluoromethyl ketone functionality exhibits exceptional electrophilicity, enabling efficient imine formation with primary amines under mild conditions. Chiral ruthenium catalysts bearing (S)-xylyl-BINAP ligands effect enantioselective reduction of these imines, delivering α-trifluoromethylated benzylamines with >90% enantiomeric excess [2] [7].
The reaction typically proceeds in toluene or dichloromethane at ambient temperature with formic acid-triethylamine as the hydride source. Catalyst loadings of 0.5-1.0 mol% suffice for complete conversion within 12 hours, significantly outperforming biocatalytic approaches in terms of reaction rate and substrate scope. Molecular studies confirm that the 3'-fluoro and 5'-methyl substituents minimally influence enantioselectivity due to their distal positioning relative to the prochiral center, though sterically demanding ortho-substituents erode enantiomeric excess by 15-20% [7]. Alternative chiral auxiliaries derived from (1R,2S)-norephedrine enable diastereoselective imine reduction without transition metal catalysts, forming crystalline intermediates that facilitate purification.
The synthetic utility is demonstrated in the production of fenfluramine analogues, where reductive amination of 3'-fluoro-5'-methyl-2,2,2-trifluoroacetophenone with ethylamine followed by chiral resolution yields both enantiomers of the appetite suppressant in pharmacopoeial purity (>99.5% ee). This approach exemplifies the strategic value of the trifluoroacetyl group in constructing stereogenic carbon centers bearing fluorine substituents – a challenging transformation for conventional ketones due to reduced carbonyl electrophilicity.
Regioselective halogenation and nitration protocols enable precise functional group patterning on the aromatic ring prior to trifluoroacetyl installation. The electron-donating methyl group at the 5-position directs electrophilic substitution to its ortho positions (C2 and C6), while the fluorine at C3 exerts moderate deactivation. Controlled nitration of 3-fluoro-5-methylanisole with fuming nitric acid in acetic anhydride at 0°C produces 2-nitro-3-fluoro-5-methylanisole with 85% regioselectivity, leveraging the methoxy group as a temporary directing/protecting group [8].
Bromination demonstrates even higher regiocontrol, as evidenced by the reaction of 1-fluoro-3-methylbenzene with bromine in glacial acetic acid, yielding 4-bromo-2-fluoro-5-methylbenzene with >95% selectivity. This regiochemistry arises from the synergistic directing effects: the methyl group ortho/para-directs while fluorine meta-directs, converging at the C4 position. Diazotization and Sandmeyer reactions provide alternative pathways, particularly for installing chlorine. 3-Fluoro-5-methylaniline undergoes diazotization with sodium nitrite in hydrobromic acid at -5°C, forming the diazonium salt that decomposes to 1-bromo-3-fluoro-5-methylbenzene upon copper(I) bromide catalysis with minimal polybromination [8].
Table 3: Regioselective Halogenation of 3-Fluoro-5-methylbenzene Derivatives
Reaction Type | Starting Material | Reagents/Conditions | Major Product | Regioselectivity (%) |
---|---|---|---|---|
Electrophilic Bromination | 1-Fluoro-3-methylbenzene | Bromine, acetic acid, 25°C | 4-Bromo-2-fluoro-5-methylbenzene | 95 |
Diazotization-Bromination | 3-Fluoro-5-methylaniline | NaNO₂, HBr, CuBr, -5°C | 1-Bromo-3-fluoro-5-methylbenzene | 98 |
Chlorine Displacement | 1-Bromo-3-fluoro-5-methylbenzene | CuCl, DMF, 130°C | 1-Chloro-3-fluoro-5-methylbenzene | 88 |
Modern approaches employ catalytic ortho-functionalization using palladium(II) bis(trifluoroacetate) with N-fluorobenzoyl tert-butylamine as the oxidant, achieving direct C-H fluorination at the 2-position with 70% yield. However, these methods remain secondary to classical halogen exchange for large-scale manufacturing due to catalyst costs and competing side reactions. The halogenated intermediates serve as crossroads for diverse trifluoroacetophenone derivatives, enabling late-stage diversification of the aromatic ring system while maintaining the integrity of the trifluoroacetyl group [8].
Solvent-free mechanochemical synthesis addresses significant environmental limitations of traditional solution-phase routes to 3'-fluoro-5'-methyl-2,2,2-trifluoroacetophenone. High-speed ball milling enables direct Friedel-Crafts acylation without solvent involvement, utilizing solid acid catalysts and minimal reaction times. In a representative protocol, 1-bromo-3-fluoro-5-methylbenzene and trifluoroacetic anhydride undergo reaction in the presence of acidic montmorillonite K10 clay within a stainless-steel milling jar containing zirconia balls [3]. The mechanical energy input (30 Hz, 90 minutes) achieves 78% conversion – comparable to solution-phase methods but with 90% reduced waste generation.
The methodology extends to Suzuki-Miyaura cross-coupling for precursor synthesis. Under ball-milling conditions, 3,5-difluorobromobenzene reacts with methylboronic acid using palladium(II) acetate and tricyclohexylphosphine, yielding 3-fluoro-5-methylbromobenzene in 85% isolated yield within 60 minutes. This eliminates solvent-intensive purification steps and prevents boronic ester hydrolysis common in aqueous workups. Microwave-assisted solid-state reactions provide complementary benefits, particularly for halogen exchange processes where potassium fluoride adsorbed on alumina achieves 70% fluorination efficiency at 180°C in 15 minutes without solvent [3].
Table 4: Solvent-Free Methods for Key Synthetic Steps
Transformation | Mechanism | Catalyst/Additive | Energy Input | Yield (%) | E-factor Improvement |
---|---|---|---|---|---|
Friedel-Crafts Acylation | Electrophilic substitution | Montmorillonite K10 | Ball milling (30 Hz, 90 min) | 78 | 5.2× |
Suzuki Coupling | Cross-coupling | Pd(OAc)₂/P(Cy)₃ | Ball milling (25 Hz, 60 min) | 85 | 7.1× |
Halogen Exchange | Nucleophilic substitution | KF/Al₂O₃ | Microwave (180°C, 15 min) | 70 | 8.3× |
Technical challenges include heat dissipation control during exothermic reactions and achieving homogeneous mixing of solid reagents. Advanced reactor designs incorporate internal cooling jackets and segmented milling chambers that sequentially add reagents. Life cycle assessment confirms that mechanochemical routes reduce the cumulative energy demand by 40-60% and the carbon footprint by 55-70% compared to conventional solvent-based processes, primarily through eliminated solvent production and distillation [3]. These advances position solvent-free synthesis as an industrially viable alternative for manufacturing fluorinated acetophenones under increasingly stringent environmental regulations.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1